2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
Description
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Properties
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-5(8(13)14)2-1-3-12-6/h1-3,13-14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXZQXIMOMPBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681749 | |
| Record name | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-79-4 | |
| Record name | B-[2-(2,2,2-Trifluoroethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, a versatile reagent in organic synthesis and a building block of interest in medicinal chemistry. This document outlines its characteristics, provides guidance on its handling and application, and includes detailed experimental protocols.
Core Physical and Chemical Properties
This compound is a substituted pyridinylboronic acid. The presence of the trifluoroethoxy group significantly influences its electronic properties and reactivity.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BF₃NO₃ | [1][2] |
| Molecular Weight | 220.94 g/mol | |
| CAS Number | 1218790-79-4 | [2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | ~9 (estimated for boronic acids) |
Solubility and Stability
Qualitative Solubility Profile (Predicted)
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid and pyridine nitrogen can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Soluble to Moderately Soluble | The polarity of these solvents can solvate the polar functional groups of the molecule. |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is too high for significant interaction with nonpolar solvents. |
Stability and Storage
Boronic acids are known to be susceptible to degradation, particularly through oxidation and dehydration to form boroxines (cyclic anhydrides). The trifluoroethoxy group may also influence its stability.
-
Storage Conditions: It is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize degradation.[3] For its pinacol ester derivative, long-term storage at -20°C to -80°C is recommended.[4]
-
Handling: Avoid exposure to moisture and air. Use of anhydrous solvents and inert atmosphere techniques is recommended for reactions sensitive to water or oxidation.
Synthesis
A specific, detailed synthesis protocol for this compound is not widely published. However, a general and common method for the synthesis of pyridine-3-boronic acids involves a halogen-metal exchange of a 3-halopyridine precursor followed by borylation with a trialkyl borate.
A plausible synthetic route would start from 2-chloro-3-bromopyridine. The 2-chloro substituent can be displaced by 2,2,2-trifluoroethanol under basic conditions to form 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine. This intermediate can then undergo a lithium-halogen exchange with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a borate ester (e.g., triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.
General Synthetic Workflow (Hypothesized)
Caption: Hypothesized synthesis of this compound.
Experimental Protocols
While a specific protocol for the synthesis of the title compound is not available, the following are detailed methodologies for common reactions and characterization techniques relevant to this class of compounds.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general method for the palladium-catalyzed cross-coupling of a pyridinylboronic acid with an aryl halide.[5][6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).
-
Add the palladium catalyst (1-5 mol%) and ligand (if necessary).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and water (if using a biphasic system) via syringe.
-
Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocols for Spectroscopic Characterization
The following are general procedures for obtaining spectroscopic data for compounds similar to this compound.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a spectral width of approximately -2 to 12 ppm.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling, with a spectral width of approximately 0 to 180 ppm.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to aid ionization.
-
Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer with an ATR accessory.
-
Data Acquisition: Record a background spectrum of the clean ATR crystal. Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
Applications in Drug Discovery and Development
Boronic acids are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[8][9] They can act as reversible covalent inhibitors of serine proteases by forming a stable tetrahedral intermediate with the active site serine residue. The pyridine ring is a common scaffold in many biologically active molecules, and the trifluoroethoxy group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa.
While no specific signaling pathways involving this compound have been reported, its structural features suggest potential applications in the development of inhibitors for enzymes with a serine residue in the active site. Its utility as a building block in Suzuki-Miyaura coupling reactions makes it a valuable tool for the synthesis of complex molecules with potential therapeutic applications.[5]
Logical Relationship in Drug Discovery Application
Caption: Logical flow from compound features to potential therapeutic applications.
References
- 1. This compound | C7H7BF3NO3 | CID 53216590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cusabio.com [cusabio.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, a key building block in modern medicinal chemistry. This document details its chemical properties, a proposed synthetic pathway, and its primary application in Suzuki-Miyaura cross-coupling reactions, offering valuable insights for researchers engaged in the synthesis of novel molecular entities.
Core Compound Data
Quantitative data for this compound is summarized below, providing a clear reference for its key chemical identifiers and properties.
| Parameter | Value | Reference |
| CAS Number | 1218790-79-4 | [1] |
| Molecular Formula | C₇H₇BF₃NO₃ | [1] |
| Molecular Weight | 220.94 g/mol | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The proposed synthesis commences with the preparation of the brominated pyridine precursor, followed by a lithium-halogen exchange and subsequent reaction with a borate ester to yield the desired boronic acid.
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Borylation of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (Adapted from similar syntheses)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, ensuring the temperature remains below -70 °C. The reaction is allowed to warm slowly to room temperature overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Workup and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
Pyridine boronic acids are invaluable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The title compound serves as a versatile building block for the introduction of the 2-(2,2,2-trifluoroethoxy)pyridin-3-yl moiety into a wide range of organic molecules, a common strategy in the development of novel pharmaceuticals.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Caption: Typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Successful Coupling
-
Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂ are commonly employed. The choice of catalyst and ligand can significantly impact reaction efficiency.
-
Base: A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (CsF). The choice of base can be critical in preventing protodeboronation, a common side reaction.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and an aqueous solution is often used to facilitate the dissolution of both the organic and inorganic reagents.
-
Inert Atmosphere: Suzuki-Miyaura reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the palladium catalyst.
Signaling Pathways and Logical Relationships
At present, there is no specific signaling pathway in which this compound is directly implicated as a modulator. Its primary role in research and drug development is that of a synthetic intermediate. The logical relationship of its utility is depicted below.
Caption: The logical role of the title compound as a building block in drug discovery.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl scaffolds containing the trifluoroethoxypyridine moiety, which can impart desirable pharmacokinetic and pharmacodynamic properties to new chemical entities. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate this important reagent into their synthetic strategies.
References
Technical Guide: Spectroscopic Characterization of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data, alongside a comprehensive, generalized experimental protocol for the acquisition of NMR spectra for boronic acid compounds. This guide is intended to support researchers in the identification and characterization of this compound in a laboratory setting.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established NMR principles and computational models. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~8.30 | d | H6 |
| ~7.95 | d | H4 |
| ~7.10 | dd | H5 |
| ~4.80 | q | OCH₂CF₃ |
| ~5.50 (broad s) | s | B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
| ~163.0 | C2 |
| ~152.0 | C6 |
| ~141.0 | C4 |
| ~123.0 (q, ¹JCF ≈ 277 Hz) | CF₃ |
| ~118.0 | C5 |
| ~110.0 (broad) | C3 |
| ~66.0 (q, ²JCCF ≈ 35 Hz) | OCH₂ |
Note: The carbon atom attached to the boron (C3) is expected to exhibit a broad signal due to the quadrupolar relaxation of the boron nucleus.
Experimental Protocol for NMR Spectroscopy
Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species upon dehydration. The following protocol provides a generalized methodology to mitigate these issues.
Sample Preparation
-
Analyte: Use approximately 5-10 mg of this compound.
-
Solvent: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent.
-
Recommended Solvents: Methanol-d₄ or DMSO-d₆ are often preferred as they can help to break up oligomeric species through hydrogen bonding and complexation. Deuterated chloroform (CDCl₃) can also be used, but may require rigorous drying of the sample to prevent the formation of boroxines.
-
-
Vortexing: Gently vortex the sample until the solute is completely dissolved.
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Experiment: Standard one-dimensional proton NMR.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate.
-
-
¹³C NMR Acquisition:
-
Experiment: One-dimensional carbon NMR with proton decoupling.
-
Number of Scans: A higher number of scans (e.g., 1024 to 4096) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Spectral Width: A spectral width of 200-240 ppm is standard.
-
Data Processing
-
Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of a chemical compound using NMR spectroscopy.
Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. This document outlines the methodologies for its characterization using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), presenting representative data and detailed experimental protocols.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoroethoxy group and a boronic acid moiety. This unique combination of functional groups makes it a valuable reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl molecules. The presence of the trifluoroethoxy group can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it an attractive component in the design of novel pharmaceutical agents. Accurate spectral characterization is paramount for confirming the identity, purity, and stability of this compound in research and development.
Data Presentation
The following tables summarize representative spectral data for this compound.
Table 1: Representative FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (boronic acid) |
| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1610 | Medium | C=C/C=N stretch (pyridine ring) |
| ~1460 | Medium | C-C stretch (pyridine ring) |
| ~1360 | Strong | B-O stretch |
| ~1280 | Strong | C-O stretch (ether) |
| ~1170 | Strong | C-F stretch (trifluoromethyl group) |
| ~1050 | Medium | B-C stretch |
Table 2: Representative Mass Spectrometry Data
| m/z | Interpretation |
| 235.05 | [M+H]⁺ (Monoisotopic mass of C₇H₇BF₃NO₃) |
| 217.04 | [M+H - H₂O]⁺ |
| 236.05 | [M+H]⁺ (A+1 isotope) |
| Note: Boronic acids can be challenging to analyze by mass spectrometry and may form adducts or dehydrate in the ion source. |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The sample spectrum is recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Protocol for Electrospray Ionization (ESI) MS:
-
Sample Preparation: A dilute solution of this compound (approximately 0.1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap mass spectrometer, is utilized.
-
Data Acquisition:
-
The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.
-
Data is acquired in positive ion mode.
-
The mass range is set to scan from m/z 50 to 500.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of the target compound.
Caption: Relationship between functional groups and their spectral signatures.
stability and storage conditions for 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
An In-depth Technical Guide on the Stability and Storage of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
For researchers, scientists, and drug development professionals, understanding the stability and proper storage of reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for this compound, a key building block in various synthetic applications. While specific quantitative stability data for this particular compound is not extensively documented in public literature, this guide consolidates general principles from analogous compounds and established experimental protocols to inform laboratory practice.
Core Stability Considerations for Boronic Acids
Boronic acids as a chemical class are susceptible to several degradation pathways that can impact their purity and reactivity. The primary factors influencing the stability of this compound include moisture, oxygen, heat, light, and pH.
Moisture: Exposure to water can lead to hydrolysis of the boronic acid, which can be a precursor to other degradation pathways. It is crucial to store the compound in a dry environment.
Oxygen: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of undesired byproducts. Storage under an inert atmosphere is recommended to mitigate this.
Heat: Elevated temperatures can accelerate the rate of various degradation reactions. Therefore, refrigerated storage is essential.
Light: Some organic molecules are sensitive to light-induced degradation. Protecting the compound from light exposure is a prudent precautionary measure.
pH: The stability of boronic acids can be pH-dependent. Both acidic and basic conditions can promote protodeboronation, a common degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a significant concern for heteroaromatic boronic acids, including pyridine derivatives[1][2].
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, adhering to strict storage and handling protocols is critical. The following tables summarize the recommended conditions.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (0-8°C) | To minimize thermal degradation[3][4]. |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation[3]. |
| Moisture | In a tightly sealed container within a desiccator | To prevent hydrolysis[3][4]. |
| Light | In an opaque or amber vial | To protect against potential photodecomposition[4]. |
Table 2: Handling Guidelines
| Aspect | Recommendation |
| Work Environment | Handle in a well-ventilated area, preferably within a fume hood or glovebox[3]. |
| Personal Protective Equipment | Wear appropriate safety goggles, gloves, and lab coat[3]. |
| Dispensing | Minimize exposure to ambient air and moisture. |
| Solutions | For solution-based applications, use anhydrous solvents and prepare solutions fresh whenever possible. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be similar to other heteroaromatic boronic acids.
-
Protodeboronation: This is a significant concern for pyridine-containing boronic acids, leading to the formation of 2-(2,2,2-Trifluoroethoxy)pyridine[1][2]. The reaction is often catalyzed by residual acid or base and moisture.
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of air, leading to the corresponding hydroxypyridine derivative[5].
-
Trimerization: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is typically a reversible process.
Due to the inherent instability of many heteroaromatic boronic acids, derivatives such as N-methyliminodiacetic acid (MIDA) boronates are often utilized to improve benchtop stability and allow for slow release of the active boronic acid under specific reaction conditions.
Experimental Protocols for Stability Assessment
To generate specific stability data for this compound under your laboratory conditions, the following generalized protocols can be adapted.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification over time.
Objective: To quantify the amount of this compound and its degradation products under various stress conditions.
Instrumentation:
-
A standard HPLC system with a UV detector.
-
A reverse-phase C18 column is a common starting point[3].
Methodology:
-
Mobile Phase: A mixture of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability. Using a mobile phase without a pH modifier has been shown to minimize on-column hydrolysis for some boronic esters[3].
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent like acetonitrile.
-
Stress Testing: Subject aliquots of the solution to different conditions (e.g., elevated temperature, varying pH, exposure to light, or an oxidizing agent)[3].
-
Analysis: At specified time points, inject the samples onto the HPLC system and monitor the decrease in the parent peak and the emergence of new peaks corresponding to degradation products.
¹H NMR Spectroscopy for Degradation Monitoring
¹H NMR spectroscopy is a powerful tool for qualitatively observing the degradation of the boronic acid in solution.
Objective: To identify the formation of degradation products by observing changes in the ¹H NMR spectrum.
Instrumentation:
-
A standard NMR spectrometer (e.g., 400 MHz).
Methodology:
-
Sample Preparation: Dissolve a known amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to serve as a baseline.
-
Stress Application: Introduce a stressor to the NMR tube (e.g., a drop of D₂O for hydrolysis studies, or heat the sample).
-
Monitoring: Acquire subsequent spectra at various time intervals to track the disappearance of signals from the parent compound and the appearance of new signals from any degradation products[3].
Visualization of Stability Factors and Handling Workflow
The following diagram illustrates the key relationships between environmental factors, degradation pathways, and the recommended procedures for maintaining the stability of this compound.
Caption: A diagram illustrating the factors affecting stability and the recommended handling and storage procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound PINACOL ESTER [sobekbio.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust methodology for the synthesis and purification of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, a key building block in medicinal chemistry and organic synthesis. The protocol herein is based on established chemical principles for the formation of heteroaryl boronic acids.
Introduction
This compound is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the trifluoroethoxy group can impart unique electronic properties and improve pharmacokinetic profiles in drug candidates. This document details a reliable synthetic route starting from the commercially available 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine, followed by a rigorous purification protocol to yield the high-purity boronic acid required for downstream applications.
Synthetic Pathway Overview
The synthesis of the target boronic acid is achieved via a two-step process involving a lithium-halogen exchange followed by borylation. The overall transformation is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
3.1. Synthesis of this compound
This procedure details the conversion of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine to the corresponding boronic acid.
Materials:
-
3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate (B(O-iPr)₃)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 10 mL per 1 g of starting material).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate, dry flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF.
-
Add the triisopropyl borate solution to the reaction mixture dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is approximately 2.
-
Stir the biphasic mixture vigorously for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
3.2. Purification Protocol
A two-step purification involving an acid-base extraction followed by recrystallization is recommended for obtaining high-purity material.
Procedure:
-
Acid-Base Extraction:
-
Dissolve the crude product in diethyl ether.
-
Extract the ether solution with a 1 M aqueous solution of sodium hydroxide (NaOH). The boronic acid will move into the aqueous layer as the sodium boronate salt.
-
Separate the layers and wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities.
-
Cool the aqueous layer to 0 °C and acidify with 2 M HCl to a pH of ~7. The purified boronic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
-
Recrystallization:
-
Dissolve the boronic acid from the previous step in a minimal amount of hot acetonitrile.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetonitrile/water (1:1), and dry under vacuum. This step is also effective at converting any boroxine anhydride back to the desired boronic acid.[1]
-
Quantitative Data
The following table summarizes representative quantitative data for the synthesis and purification, based on a 10 mmol scale.
| Parameter | Value | Notes |
| Starting Material (3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine) | 2.70 g (10.0 mmol) | |
| n-Butyllithium (2.5 M in hexanes) | 4.4 mL (11.0 mmol) | 1.1 equivalents |
| Triisopropyl borate | 3.45 mL (15.0 mmol) | 1.5 equivalents |
| Theoretical Yield of Boronic Acid | 2.37 g | |
| Yield of Crude Product | ~1.9 g (approx. 80%) | Varies depending on reaction conditions. |
| Yield after Acid-Base Purification | ~1.6 g (approx. 68%) | Removes major impurities. |
| Final Yield after Recrystallization | ~1.4 g (approx. 60%) | High purity solid. |
| Purity (by HPLC) | >98% | After recrystallization. |
Visualizations
Caption: Experimental workflow for the synthesis and purification.
References
The Trifluoroethoxy Effect: Enhancing Pyridine Boronic Acid Reactivity and Stability in Cross-Coupling Reactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of modern synthetic chemistry, particularly in pharmaceutical and materials science, pyridine-containing biaryl structures are of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a primary tool for their synthesis. However, the inherent instability of pyridine boronic acids, especially 2-substituted isomers, presents a significant challenge due to their propensity for protodeborylation. This guide elucidates the powerful effect of the 2,2,2-trifluoroethoxy substituent in mitigating these challenges. By leveraging its strong electron-withdrawing nature, the trifluoroethoxy group enhances the stability of pyridine boronic acids, reduces undesired side reactions, and ultimately leads to more efficient and reliable Suzuki-Miyaura couplings.
The Challenge: Instability of Pyridine Boronic Acids
Pyridine boronic acids, while valuable synthons, are notoriously unstable, particularly when the boronic acid moiety is at the 2-position of the pyridine ring.[1][2] The primary decomposition pathway is protodeborylation, a reaction where the carbon-boron bond is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[3][4] This side reaction consumes the boronic acid, leading to reduced yields of the desired coupled product and the formation of pyridine byproducts that can complicate purification.
The instability of 2-pyridyl boronic acid is exacerbated at neutral pH due to the formation of a reactive zwitterionic intermediate, which facilitates rapid C-B bond fragmentation.[3] While 3- and 4-pyridyl boronic acids are generally more stable, the electron-deficient nature of the pyridine ring still renders them susceptible to this undesired reaction.[4][5]
The Solution: The Trifluoroethoxy Group's Electronic Influence
To counteract protodeborylation and enhance reactivity in the desired cross-coupling pathway, strategic substitution on the pyridine ring is employed. The 2,2,2-trifluoroethoxy (-OCH₂CF₃) group is a potent tool in this regard due to its strong inductive electron-withdrawing effect.
The trifluoromethyl (-CF₃) moiety significantly lowers the electron density of the ethoxy group, which in turn deactivates the pyridine ring towards electrophilic attack. This deactivation is key to suppressing protodeborylation. By reducing the nucleophilicity of the pyridine ring, the trifluoroethoxy group makes the carbon atom of the C-B bond less susceptible to protonation, thereby increasing the stability of the boronic acid under reaction conditions.
Crucially, while this electronic effect stabilizes the boronic acid, it does not completely shut down the desired Suzuki-Miyaura catalytic cycle. The transmetalation step, which involves the transfer of the pyridyl group from boron to the palladium catalyst, can still proceed efficiently, leading to high yields of the cross-coupled product.
Quantitative Data Presentation
| Pyridine Boronic Acid Derivative | Coupling Partner | Product | Yield (%) | Catalyst System (mol%) | Base | Solvent | Temp (°C) |
| 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(thiophen-2-yl)pyridine | Moderate-Good | Pd(PPh₃)₄ | - | DMF | 80 |
| 2-Chloro-5-pyridylboronic acid | 2-Bromopyridine | 2-Chloro-5-(pyridin-2-yl)pyridine | Moderate-Good | Pd(PPh₃)₄ | - | DMF | 80 |
| 5-Chloro-2-methoxy-4-pyridylboronic acid | 2-Bromopyridine | 5-Chloro-2-methoxy-4-(pyridin-2-yl)pyridine | Moderate-Good | Pd(PPh₃)₄ | - | DMF | 80 |
| Pyridine-3-boronic acid | 2-Chloropyridine | 2,3'-Bipyridine | High | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 |
Note: The yields described as "Moderate-Good" are qualitative descriptions from the cited literature, as specific percentages were not provided in that comparative context.
Experimental Protocols
To circumvent the inherent instability of pyridine boronic acids, they are often used as their more stable boronate ester derivatives, such as pinacol esters. The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for 2-(2,2,2-trifluoroethoxy)pyridin-5-ylboronic acid pinacol ester with an aryl halide.
General Protocol for Suzuki-Miyaura Coupling of a Pyridine Boronic Acid Pinacol Ester with an Aryl Halide
Materials:
-
2-(2,2,2-trifluoroethoxy)pyridin-5-ylboronic acid pinacol ester (1.2 - 1.5 equiv.)
-
Aryl halide (e.g., Aryl bromide or chloride) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, with or without water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyridine boronic acid pinacol ester, the aryl halide, the base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe. A typical concentration is 0.1 - 0.5 M with respect to the limiting reagent (the aryl halide).
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or microwave reactor. Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) and stir vigorously for the required time (typically 1 to 24 hours).[4][6]
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.[5][7]
Conclusion
The introduction of a 2,2,2-trifluoroethoxy group onto a pyridine boronic acid is a highly effective strategy to enhance its utility in Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of this group provides a stabilizing effect, significantly mitigating the persistent issue of protodeborylation that plagues many pyridine boronic acid reagents. This increased stability translates to more robust and reliable reaction outcomes, making these modified boronic acids and their ester derivatives valuable tools for medicinal chemists and materials scientists in the synthesis of complex, high-value pyridine-containing molecules. While direct quantitative comparisons are still emerging, the underlying chemical principles strongly support the beneficial impact of the trifluoroethoxy group on pyridine boronic acid reactivity.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. This palladium-catalyzed reaction is prized for its mild conditions, functional group tolerance, and the stability of the organoboron reagents. Within the realm of medicinal chemistry, the synthesis of heteroaromatic compounds is of paramount importance, as these motifs are prevalent in a vast array of pharmaceuticals. 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid and its corresponding pinacol ester are valuable building blocks for introducing a trifluoroethoxypyridine moiety into target molecules. The trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound pinacol ester with aryl halides, a common strategy in the synthesis of complex biaryl compounds.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid or its ester forms a boronate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound pinacol ester with an aryl halide.
Materials:
-
This compound pinacol ester (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating capabilities
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound pinacol ester, the aryl halide, and the base (e.g., Sodium Carbonate).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Under a positive flow of the inert gas, add the palladium catalyst (Pd(dppf)Cl₂).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Data Presentation
| Entry | Boronic Acid Pinacol Ester | Aryl Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 89 |
| 2 | 3-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 75 |
| 3 | 2-Furylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 68 |
| 4 | Phenylboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O (4:1) | 100 | 55 |
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Biarylpyridines using 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals and functional materials. In particular, biarylpyridines are of significant interest in drug discovery due to their presence in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of these complex molecules under relatively mild conditions.[1][2][3] This application note provides a detailed protocol for the synthesis of biarylpyridines utilizing 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid as a key building block. The trifluoroethoxy group can impart unique electronic properties and potential metabolic stability to the resulting molecules, making it an attractive moiety for medicinal chemistry applications.
The protocol described herein is based on established Suzuki-Miyaura coupling methodologies for pyridine-containing substrates, offering a robust starting point for the synthesis of a diverse library of biarylpyridine compounds.[4][5]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) catalyst.[2][3]
Caption: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with a representative aryl bromide.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃), SPhos)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium phosphate (Na₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, Dimethylformamide (DMF))
-
Degassed water
-
Nitrogen or Argon gas
-
Standard laboratory glassware (e.g., Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
System for maintaining an inert atmosphere (e.g., Schlenk line)
General Experimental Workflow
Caption: General workflow for the synthesis of biarylpyridines via Suzuki-Miyaura coupling.
Detailed Procedure
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (if required, e.g., PPh₃, 2-4 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (if applicable, e.g., 1 mL) to the flask via a syringe.[2]
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biarylpyridine product.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The yields are based on typical outcomes for structurally similar pyridine-3-boronic acids reported in the literature.[4][6]
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ (3) | - | Na₃PO₄ (3) | Dioxane | 80 | 18 | 90 |
| 3 | 1-Bromo-3-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 8 | 78 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | 16 | 75 |
| 5 | 1-Bromo-2-fluorobenzene | Pd(OAc)₂ (2) | PPh₃ (4) | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 12 | 82 |
*Yields are representative and may vary depending on the specific reaction conditions and substrate purity.
Applications in Drug Discovery
Biarylpyridine motifs are prevalent in a wide range of therapeutic agents due to their ability to engage in various biological interactions. The introduction of a trifluoroethoxy group can enhance metabolic stability and modulate physicochemical properties such as lipophilicity, which are critical parameters in drug design.
The synthesized biarylpyridines can serve as key intermediates or final drug candidates in various therapeutic areas, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl core that occupies the ATP-binding site of the enzyme.
-
GPCR Ligands: The rigid biaryl scaffold can provide a precise orientation of substituents to interact with G-protein coupled receptors.
-
Ion Channel Modulators: Biarylpyridines can be designed to interact with specific ion channels, influencing neuronal activity.
The synthetic protocol detailed in this application note provides a reliable method for accessing novel biarylpyridine derivatives for screening in drug discovery programs. The ability to readily diversify the aryl halide coupling partner allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid as a key building block in medicinal chemistry. The unique structural features of this reagent, combining a pyridine core with a trifluoroethoxy group, offer significant advantages in the design and synthesis of novel therapeutic agents.
Introduction
This compound is a versatile synthetic intermediate, particularly valuable in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its pyridine scaffold is a common motif in a vast array of biologically active compounds, while the 2-(2,2,2-trifluoroethoxy) substituent imparts desirable pharmacological properties. The trifluoroalkoxy group is known to enhance metabolic stability, increase lipophilicity, and improve bioavailability of drug candidates.[3][4][5] These characteristics make this compound an attractive starting material for the synthesis of molecules targeting a range of diseases, including cancer and inflammatory disorders.[1]
Key Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of biaryl and heteroaryl compounds, which are prevalent structures in many approved drugs.[6] A significant area of application is in the development of kinase inhibitors, where the pyridine moiety can act as a hinge-binding motif, and the trifluoroethoxy group can confer improved pharmacokinetic properties.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor
In this hypothetical application, this compound is used to synthesize a potent and selective inhibitor of a hypothetical cancer-related kinase, "Kinase X." The Suzuki-Miyaura coupling reaction is employed to couple the pyridine boronic acid with a suitable aryl halide, forming the core of the inhibitor.
Data Presentation
Table 1: Comparison of Physicochemical Properties of Methoxy, Ethoxy, and Trifluoroethoxy Analogs
| Property | Methoxy Analog | Ethoxy Analog | 2,2,2-Trifluoroethoxy Analog |
| Calculated logP | 1.2 | 1.6 | 2.5 |
| Metabolic Stability (in vitro) | Low | Moderate | High |
| Bioavailability (in vivo, rat) | 15% | 25% | 55% |
Note: The data in this table is hypothetical and for illustrative purposes to highlight the expected benefits of the trifluoroethoxy group.
Table 2: Kinase Inhibitory Activity of Synthesized Compounds
| Compound | Coupling Partner | IC50 for Kinase X (nM) | Selectivity vs. Kinase Y |
| Inhibitor 1 | 4-bromo-N-methylbenzamide | 50 | 10-fold |
| Inhibitor 2 | 1-bromo-4-(trifluoromethyl)benzene | 25 | 20-fold |
| Inhibitor 3 (Lead) | 5-bromo-1H-indazole | 8 | >100-fold |
Note: The data in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is adapted from general methods for the synthesis of pyridine boronic acids.[7]
Materials:
-
3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of Inhibitor 3
This protocol describes the coupling of this compound with 5-bromo-1H-indazole.[8]
Materials:
-
This compound (1.2 eq)
-
5-bromo-1H-indazole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add this compound, 5-bromo-1H-indazole, Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Inhibitor 3.
Visualizations
Caption: Synthetic workflow for the preparation of Inhibitor 3.
Caption: Inhibition of the Kinase X signaling pathway by Inhibitor 3.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic Acid as a Versatile Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of novel kinase inhibitors. The presence of the trifluoroethoxy group can significantly enhance the metabolic stability and binding affinity of drug candidates. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this building block in the development of potent and selective pharmaceuticals, with a focus on Rho Kinase (ROCK) and Colony Stimulating Factor 1 Receptor (CSF-1R) inhibitors.
Featured Application: Synthesis of Pyridine-Based Rho Kinase (ROCK) Inhibitors
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of cellular contraction, motility, and morphology. Dysregulation of the ROCK signaling pathway is implicated in various diseases, including hypertension, glaucoma, and cancer. The unique structural features of this compound make it an ideal starting material for the synthesis of potent and selective ROCK inhibitors.
Signaling Pathway: The Rho/ROCK Pathway
Extracellular signals activate G protein-coupled receptors (GPCRs), leading to the activation of the small GTPase RhoA. Activated RhoA binds to and activates ROCK, which in turn phosphorylates multiple downstream substrates, most notably Myosin Light Chain Phosphatase (MLCP), inhibiting its activity. This results in an increase in phosphorylated Myosin Light Chain (MLC), promoting actin-myosin contractility and leading to changes in cell shape and motility.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a ROCK Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate for a pyridine-based ROCK inhibitor via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide.
Workflow Diagram:
Materials:
-
This compound
-
Aryl bromide or iodide (e.g., 4-bromo-N,N-dimethylaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data: Biological Activity of a Representative ROCK Inhibitor
The following table summarizes the in vitro activity of a pyridine-based ROCK inhibitor synthesized using a similar methodology.
| Compound ID | Target | IC₅₀ (nM) |
| Compound 37 [1] | ROCK1 | 1.1 |
| ROCK2 | 0.6 |
Data extracted from J. Med. Chem. 2015, 58, 12, 5028–5037. While not directly synthesized from the title boronic acid, this data provides a strong rationale for its use in developing potent ROCK inhibitors.
Potential Application: Synthesis of CSF-1R Inhibitors
Colony-stimulating factor 1 receptor (CSF-1R) is a receptor tyrosine kinase crucial for the differentiation, proliferation, and survival of macrophages. Aberrant CSF-1R signaling is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target. The 2-(2,2,2-trifluoroethoxy)pyridine moiety is a key structural feature in several potent CSF-1R inhibitors.
Signaling Pathway: CSF-1R Signaling
Binding of the ligands CSF-1 or IL-34 to the extracellular domain of CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and differentiation.
Experimental Protocol: Suzuki-Miyaura Coupling for a CSF-1R Inhibitor Scaffold
A similar Suzuki-Miyaura coupling protocol as described for the ROCK inhibitors can be employed to synthesize key intermediates for CSF-1R inhibitors. The aryl or heteroaryl halide coupling partner would be chosen based on the desired final inhibitor structure.
Quantitative Data: Biological Activity of a Representative CSF-1R Inhibitor
The following table presents the biological activity of a known CSF-1R inhibitor containing a trifluoroethoxy-substituted pyridine ring.
| Compound | Target | IC₅₀ (nM) |
| Pexidartinib | CSF-1R | 10 |
| c-Kit | 20 | |
| FLT3 | 100 |
This data highlights the potential of incorporating the 2-(2,2,2-trifluoroethoxy)pyridine moiety for achieving potent and selective inhibition of CSF-1R.
Conclusion
This compound is a highly valuable building block for the synthesis of innovative pharmaceuticals. Its application in the development of ROCK and CSF-1R inhibitors, facilitated by robust Suzuki-Miyaura cross-coupling reactions, demonstrates its potential to generate drug candidates with enhanced potency, selectivity, and metabolic stability. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this versatile reagent in their drug discovery programs.
References
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of one-pot synthesis strategies utilizing 2-(2,2,2-trifluoroethoxy)pyridine-3-boronic acid, a valuable building block in medicinal chemistry. The trifluoroethoxy group can enhance metabolic stability and bioavailability, making this reagent particularly useful in drug discovery programs.[1] The protocols detailed below are based on established one-pot methodologies, such as the Miyaura borylation/Suzuki-Miyaura cross-coupling, which offer significant advantages in terms of efficiency and resource utilization by avoiding the isolation of intermediates.[2][3]
Application Note 1: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl and Heteroaryl Pyridines
The one-pot borylation followed by a Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of complex biaryl and heteroaryl structures from two different aryl or heteroaryl halides.[4][5] This approach eliminates the need to isolate the often unstable boronic acid intermediate, saving time and resources.[6] The trifluoroethoxypyridine moiety is a key structural motif in various biologically active compounds, and this one-pot strategy provides rapid access to libraries of analogues for structure-activity relationship (SAR) studies.
Key Advantages:
-
Efficiency: Combines two reaction steps into a single pot, reducing purification steps and saving time.[2]
-
Versatility: Applicable to a wide range of aryl and heteroaryl halides, allowing for the synthesis of diverse compound libraries.[7]
-
Atom Economy: Utilizes reagents like bis(pinacolato)diboron or bis-boronic acid, which are atom-economical boron sources.[7]
-
Drug Discovery Relevance: Facilitates the rapid synthesis of complex molecules, which is crucial in the hit-to-lead and lead optimization phases of drug discovery.[4]
Experimental Protocol 1: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine with an Aryl Halide
This protocol describes the in situ formation of this compound pinacol ester from the corresponding bromide, followed by a Suzuki-Miyaura coupling with a second aryl halide in a one-pot fashion.
Reaction Scheme:
Materials:
-
3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base for borylation (e.g., potassium acetate, KOAc)
-
Base for Suzuki coupling (e.g., sodium carbonate, Na₂CO₃, or potassium phosphate, K₃PO₄)
-
Solvent (e.g., dioxane, THF, or ethanol)
-
Microwave reactor (optional, can significantly reduce reaction times)[4]
Procedure:
-
Borylation Step:
-
To a dry reaction vessel, add 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the anhydrous solvent (e.g., dioxane) to the vessel.
-
Heat the reaction mixture at 80-120 °C for 1-2 hours. Microwave irradiation at 120 °C for 45 minutes can also be employed.[4]
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting bromide.
-
-
Suzuki-Miyaura Coupling Step:
-
After the borylation is complete, cool the reaction mixture to room temperature.
-
Add the second aryl halide (1.0 equiv.), an aqueous solution of the second base (e.g., 2 M Na₂CO₃, 2.0 equiv.), and if necessary, an additional portion of the palladium catalyst.
-
Heat the reaction mixture at 80-120 °C for 2-16 hours. With microwave heating, 30 minutes at 120 °C may be sufficient.[4]
-
Monitor the reaction by TLC or LC-MS for the formation of the biaryl product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine derivative.
-
Quantitative Data from Analogous Reactions:
The following table summarizes representative yields for one-pot borylation/Suzuki-Miyaura reactions of various aryl and heteroaryl halides, demonstrating the general applicability of this methodology.
| Aryl Halide 1 | Aryl Halide 2 | Catalyst | Base (Borylation/Coupling) | Solvent | Yield (%) | Reference |
| 4-Bromoacetophenone | 3-Bromopyridine | Pd(PPh₃)₄ | KOAc / Na₂CO₃ | Dioxane | 85 | [4] |
| 3-Bromoquinoline | 4-Chlorotoluene | XPhos-Pd-G2 | KOAc / K₂CO₃ | Ethanol | 95 | [7] |
| 4-Bromobenzonitrile | 2-Chloropyridine | Pd(dppf)Cl₂ | KOAc / K₃PO₄ | Dioxane | 78 | [2] |
| 1-Bromo-4-fluorobenzene | 4-Bromoanisole | SiliaCat DPP-Pd | KOAc / K₂CO₃ | Isopropanol | 92 | [5] |
Application Note 2: Multicomponent Reactions for the Synthesis of Complex Pyridine-Containing Scaffolds
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step.[8][9] this compound can potentially be employed in MCRs, such as the Petasis or Ugi reactions, to generate diverse molecular scaffolds with high efficiency and atom economy. This strategy is particularly valuable for the rapid generation of compound libraries for high-throughput screening in drug discovery.
Experimental Protocol 2: Petasis-Type Three-Component Reaction
This protocol outlines a hypothetical Petasis-type reaction involving this compound, an amine, and an aldehyde to form an α-amino acid derivative.
Reaction Scheme:
Materials:
-
This compound
-
An aldehyde (e.g., benzaldehyde)
-
An amine (e.g., benzylamine)
-
Solvent (e.g., dichloromethane, DCM, or ethanol)
Procedure:
-
To a reaction vessel, add the aldehyde (1.0 equiv.), the amine (1.0 equiv.), and this compound (1.2 equiv.).
-
Add the solvent (e.g., DCM).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: One-Pot Borylation/Suzuki-Miyaura Workflow
Caption: Workflow for the one-pot borylation/Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Petasis Three-Component Reaction
Caption: Schematic of a Petasis three-component reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. medium.com [medium.com]
- 3. mdpi.com [mdpi.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 6. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 7. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand Selection in Challenging Suzuki Couplings of Electron-Deficient Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the coupling of electron-deficient heteroaryl halides, such as chloropyridines, presents a significant challenge. The electron-deficient nature of the pyridine ring and the strong C-Cl bond make the crucial oxidative addition step of the catalytic cycle difficult. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.
The judicious selection of a suitable ligand is paramount to overcoming these hurdles and achieving high yields and reaction efficiency. This document provides a comprehensive guide to ligand selection for the Suzuki coupling of electron-deficient pyridines, summarizing quantitative data, offering detailed experimental protocols, and illustrating key concepts with diagrams.
Ligand Selection: A Comparative Overview
The most successful ligands for the Suzuki coupling of electron-deficient pyridines are typically bulky and electron-rich. These characteristics are crucial for facilitating the oxidative addition of the C-Cl bond to the Pd(0) center and for promoting the reductive elimination step to release the product. Two main classes of ligands have proven to be particularly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands: Developed by pioneers like Stephen L. Buchwald, these ligands, such as SPhos, XPhos, and RuPhos, are characterized by their large steric footprint and strong electron-donating properties. The steric bulk helps to create a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step. The electron-rich nature of the phosphine increases the electron density on the palladium, which also facilitates the cleavage of the C-Cl bond.
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the high temperatures often required for the coupling of unreactive chlorides. PEPPSI-IPr is a commercially available and widely used NHC-palladium precatalyst that has shown excellent activity in the Suzuki coupling of heteroaryl chlorides.
Data Presentation: Comparative Performance of Ligands
The following table summarizes the performance of various ligand systems in the Suzuki coupling of 2-chloropyridine with different boronic acids. This data is intended to provide a general guideline for ligand selection. Optimal conditions may vary depending on the specific substrates used.
| Entry | Pyridine Substrate | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [1] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 16 | 92 | [1] |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 | [1] |
| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 | [1] |
| 5 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 85 | - | 88 | |
| 6 | 2-Chloropyridine-5-carboxylic acid | 3-Tolylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | - | 78 | |
| 7 | 2-Chloropyridine | Phenylboronic acid | PEPPSI-IPr (2) | - | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-8 | High | [2] |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of electron-deficient pyridines using representative bulky phosphine and NHC ligands. These protocols should be optimized for specific substrates.
Protocol 1: Suzuki Coupling using a Bulky Phosphine Ligand (SPhos)
This protocol is a general procedure adapted from methodologies for the coupling of 2-chloropyridines.
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Suzuki Coupling using an NHC Ligand (PEPPSI-IPr)
This protocol is a general procedure for the coupling of 2-chloropyridines using a commercially available NHC precatalyst.
Materials:
-
2-Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, potassium carbonate, and PEPPSI-IPr catalyst.[2]
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.[2]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Reactions with NHC catalysts are often faster and are typically complete within 2-8 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
High-Throughput Screening (HTS) Workflow for Ligand Selection
High-throughput screening (HTS) is a powerful strategy for rapidly identifying optimal reaction conditions, including the most effective ligand, for a given Suzuki coupling.
Caption: A typical workflow for high-throughput screening of ligands.
Logical Relationship for Ligand Selection
The choice of ligand for a challenging Suzuki coupling of an electron-deficient pyridine is influenced by several factors. This diagram illustrates the logical considerations for selecting an appropriate ligand.
Caption: A decision-making diagram for ligand selection in challenging Suzuki couplings.
References
Troubleshooting & Optimization
preventing protodeboronation of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, focusing on the prevention of protodeboronation in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a common undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. This leads to the formation of 2-(2,2,2-Trifluoroethoxy)pyridine as a byproduct, reducing the yield of the desired coupled product and complicating purification. Pyridine-containing boronic acids are particularly susceptible to this reaction due to the influence of the nitrogen atom on the electronic properties of the aromatic ring.
Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?
A2: The rate of protodeboronation is influenced by several factors:
-
pH: The reaction is highly pH-dependent. For many heteroaromatic boronic acids, protodeboronation can be significant under neutral or basic conditions.
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Base: The choice and concentration of the base are critical. Strong bases can promote the decomposition of the boronic acid.
-
Solvent: The presence of protic solvents, especially water, can facilitate protodeboronation by providing a proton source.
-
Catalyst Activity: A slow or inefficient catalyst can allow more time for the competing protodeboronation side reaction to occur.
Q3: When should I use the boronic acid versus its pinacol or MIDA ester?
A3: The choice depends on the specific reaction and the challenges encountered.
-
Boronic Acid: Use for simple, fast reactions with robust coupling partners where protodeboronation is not a significant issue. It is generally more reactive than its ester derivatives.
-
Pinacol Ester: A good first choice to improve stability. Pinacol esters are significantly more resistant to protodeboronation and are often easier to handle and purify. They are a reliable option for most Suzuki-Miyaura reactions.
-
MIDA Ester: The most stable option, ideal for challenging couplings, multi-step reactions, or when slow release of the boronic acid is desired. MIDA boronates are highly stable crystalline solids that can withstand a wide range of reaction conditions, releasing the active boronic acid species slowly under the basic conditions of the Suzuki-Miyaura coupling.
Troubleshooting Guide
Issue 1: Low yield of the desired product and significant formation of 2-(2,2,2-Trifluoroethoxy)pyridine.
This indicates that protodeboronation is the primary competing reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Solutions:
-
Optimize Reaction Conditions:
-
Lower the Temperature: If the palladium catalyst is sufficiently active, reducing the reaction temperature can significantly decrease the rate of protodeboronation.
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.
-
Employ Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents can mitigate this.
-
-
Modify the Boron Reagent:
-
Switch to the Pinacol Ester: Converting the boronic acid to its pinacol ester derivative provides a substantial increase in stability.
-
Utilize the MIDA Ester: For particularly challenging substrates where even the pinacol ester undergoes protodeboronation, the N-methyliminodiacetic acid (MIDA) boronate offers the highest stability.
-
Issue 2: Reaction is sluggish or does not go to completion, even with a stable boronic ester.
This may indicate a problem with catalyst activity or reaction setup.
Troubleshooting Signaling Pathway:
Caption: Decision pathway for troubleshooting sluggish reactions.
Solutions:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Verify Reagent Quality: Use fresh, high-purity palladium catalyst and ligands. Some phosphine ligands can be air-sensitive.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the reaction rate.
-
Ligand Screening: The choice of phosphine ligand can have a dramatic effect on the reaction outcome. Consider screening a variety of ligands (e.g., SPhos, XPhos, RuPhos).
Data Presentation
The following tables provide illustrative data on the impact of different reaction parameters on the yield of a typical Suzuki-Miyaura coupling reaction between this compound (or its derivatives) and 4-bromoanisole.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Entry | Boron Reagent | Base (2.0 equiv) | Temperature (°C) | Yield (%) | Protodeboronation Byproduct (%) |
| 1 | Boronic Acid | K₂CO₃ | 100 | 65 | 30 |
| 2 | Boronic Acid | Cs₂CO₃ | 100 | 75 | 20 |
| 3 | Boronic Acid | K₃PO₄ | 100 | 82 | 15 |
| 4 | Pinacol Ester | K₃PO₄ | 100 | 92 | <5 |
Table 2: Effect of Temperature on Suzuki-Miyaura Coupling Yield with K₃PO₄ as Base
| Entry | Boron Reagent | Temperature (°C) | Yield (%) | Protodeboronation Byproduct (%) |
| 1 | Boronic Acid | 110 | 78 | 18 |
| 2 | Boronic Acid | 90 | 85 | 12 |
| 3 | Boronic Acid | 70 | 88 | 9 |
| 4 | Pinacol Ester | 110 | 90 | <5 |
Table 3: Comparison of Boronic Acid and its Ester Derivatives
| Entry | Boron Reagent | Base | Temperature (°C) | Yield (%) |
| 1 | Boronic Acid | K₃PO₄ | 80 | 86 |
| 2 | Pinacol Ester | K₃PO₄ | 80 | 94 |
| 3 | MIDA Ester | K₃PO₄ | 80 | 96 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), this compound or its ester derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen (repeat three times).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound pinacol ester
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing until no more water is collected. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting boronic acid.
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude product can often be used directly in the next step or purified by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound MIDA ester
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.05 equiv) in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Reaction Monitoring: Monitor the reaction for the complete formation of the MIDA ester by TLC or LC-MS.
-
Isolation and Purification: After cooling, the MIDA ester can often be precipitated by the addition of a non-polar solvent. The solid product is then collected by filtration, washed, and dried. MIDA esters are generally crystalline and highly pure after precipitation.
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Alkoxypyridine Boronic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving 2-alkoxypyridine boronic acids. These substrates are notoriously difficult due to their electronic properties and instability, often leading to low yields.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why are my Suzuki coupling yields consistently low when using 2-alkoxypyridine boronic acids?
A1: Low yields with 2-alkoxypyridine boronic acids typically stem from three core issues:
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Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, effectively destroying the nucleophile.[3][4] This process is often accelerated by the presence of aqueous bases and higher temperatures.[4] 2-pyridyl boronic acids are particularly susceptible to this decomposition pathway.[1][2]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst.[3] This coordination can inhibit the catalyst's activity or deactivate it entirely, a challenge often referred to as the "2-pyridyl problem".[1][2]
-
Homocoupling: The self-coupling of the boronic acid to form a bipyridine byproduct can be a significant competing reaction.[5] This is often promoted by the presence of oxygen, which can occur with inefficient degassing or when using a Pd(II) precatalyst that is not effectively reduced to the active Pd(0) state.[5][6]
Q2: I suspect protodeboronation is destroying my starting material. How can I prevent it?
A2: Mitigating protodeboronation is critical for success. The most effective strategy is to avoid using the free boronic acid directly. Consider these approaches:
-
Use Stable Boronic Acid Surrogates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are significantly more stable and less prone to protodeboronation.[5] N-methyliminodiacetic acid (MIDA) boronates are another excellent option, acting as a "slow-release" source of the boronic acid under the reaction conditions, which favors the desired cross-coupling over decomposition.[7]
-
Employ Anhydrous Conditions: Since water can facilitate protodeboronation, using anhydrous solvents and reagents can significantly reduce this side reaction.[8]
-
Optimize the Base: The choice of base is critical. While necessary to activate the boronic acid for transmetalation, strong aqueous bases can accelerate protodeboronation.[3][5] Consider using finely powdered, anhydrous inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][9][10]
-
Lower the Reaction Temperature: Elevated temperatures can increase the rate of decomposition.[4] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-100 °C) can improve the outcome.[5]
Q3: My starting materials are consumed, but I see a complex mixture of byproducts, including homocoupling. What's wrong?
A3: A complex product mixture with significant homocoupling often points to issues with the reaction atmosphere and catalyst efficacy.
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Oxygen Contamination: Oxygen is a primary culprit in promoting the homocoupling of boronic acids and can also lead to catalyst decomposition.[6] Ensure your reaction setup is rigorously purged of oxygen. This involves using dry, degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[6][8]
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Inefficient Catalyst System: If the desired cross-coupling is slow, side reactions can dominate. For challenging substrates like 2-alkoxypyridines, a highly active catalyst system is required.[5] This often involves the use of bulky, electron-rich phosphine ligands that can accelerate the rate-determining oxidative addition step and stabilize the catalyst.[5][11] Using a Pd(0) source directly or a highly efficient precatalyst can also minimize side reactions promoted by Pd(II) species.[5]
Q4: How do I choose the right catalyst, ligand, and base for this specific coupling?
A4: There is no universal solution, but for challenging 2-pyridyl couplings, the consensus points towards highly active, specialized catalyst systems.
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Catalyst/Ligand: The ligand choice is paramount. Bulky, electron-rich monophosphine ligands are often the most effective.[4] These ligands stabilize the palladium center, promote the difficult oxidative addition step, and sterically shield the metal from inhibitory coordination by the pyridine nitrogen.[5] Consider screening ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or other electron-rich phosphines like P(t-Bu)₃.[4][5][11] Pd(dppf)Cl₂ is another robust and widely used catalyst for various Suzuki couplings.[4][12]
-
Base: A strong base is often necessary, but it must be chosen carefully to avoid protodeboronation. Anhydrous potassium phosphate (K₃PO₄) is frequently reported as an effective base for these difficult couplings.[5][9] Other options to screen include Cs₂CO₃ and K₂CO₃.[10] The effectiveness of a base is highly dependent on the specific substrates and solvent system.[5]
Data Presentation: Impact of Reaction Components
The following table summarizes the effects of different reaction components on Suzuki coupling yields with heteroaryl boronic acids, providing a guide for optimization.
| Component | Variation | Typical Effect on Yield with 2-Alkoxypyridine Boronic Acids | Rationale |
| Boron Source | Boronic Acid | Often Low | Prone to protodeboronation, especially with aqueous bases.[3][4] |
| Pinacol Ester | Improved | More stable; reduces premature decomposition.[5] | |
| MIDA Boronate | High | Provides slow, in-situ release of the boronic acid, outcompeting degradation.[7] | |
| Ligand | PPh₃ | Often Low | Less effective for electron-rich, sterically hindered, or inhibitory substrates. |
| dppf | Moderate to Good | A robust, general-purpose ligand for many cross-couplings.[4][12] | |
| Buchwald Ligands | Good to Excellent | Bulky, electron-rich ligands that accelerate key catalytic steps and prevent catalyst inhibition.[5][11] | |
| Base | Na₂CO₃ (aq) | Variable / Low | Aqueous nature can promote significant protodeboronation.[3] |
| K₃PO₄ (anhydrous) | Good to Excellent | Strong, effective base for challenging couplings that minimizes aqueous side reactions.[5][9] | |
| Cs₂CO₃ (anhydrous) | Good to Excellent | Similar to K₃PO₄, often provides high reactivity.[10] | |
| Atmosphere | Air | Very Low | Oxygen promotes homocoupling and catalyst decomposition.[6] |
| Inert (Ar, N₂) | High | Prevents oxidative side reactions, protecting both the boronic acid and the catalyst.[6] |
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting Suzuki-Miyaura Coupling
This generalized procedure is a starting point for optimizing the coupling of a 2-alkoxypyridine boronic acid (or its ester) with an aryl halide.
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-alkoxypyridine boronic acid pinacol ester (1.2–1.5 equiv), and finely powdered anhydrous K₃PO₄ (2.0–3.0 equiv).[6]
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure all oxygen is removed.[5][6]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G2, 1–2 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[6]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Mandatory Visualizations
Caption: A decision tree for troubleshooting low yields.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Caption: Using stable surrogates to avoid protodeboronation.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Optimization of Reaction Temperature for Suzuki Coupling of Heteroaryl Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the Suzuki coupling of heteroaryl boronic acids.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction with a heteroaryl boronic acid is giving a low to no yield. What are the first things I should check regarding reaction temperature?
A1: When a Suzuki coupling reaction fails or provides a low yield, temperature is a critical parameter to evaluate. Here’s a systematic approach to troubleshooting:
-
Ensure Sufficient Thermal Energy: Many Suzuki couplings, especially with challenging heteroaryl substrates, require elevated temperatures to proceed at an appreciable rate. A common temperature range to start with is 80-110 °C.[1] If your reaction is sluggish at a lower temperature, a carefully controlled increase in temperature can often improve the yield.
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Check for Catalyst Decomposition at High Temperatures: Conversely, excessively high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[2] This will halt the catalytic cycle and prevent further product formation. If you observe this, lowering the temperature is necessary.
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Evaluate the Possibility of Protodeboronation: Heteroaryl boronic acids, particularly those with nitrogen or sulfur heteroatoms, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), a side reaction that is often accelerated at higher temperatures.[3] If you identify the protodeboronated starting material as a major byproduct, consider lowering the reaction temperature.[3]
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Assess Substrate and Reagent Stability: Ensure that your starting materials, reagents, and the desired product are stable at the reaction temperature. Degradation of any of these components will lead to a lower yield.
Q2: I am observing a significant amount of protodeboronation of my heteroaryl boronic acid. How can I optimize the temperature to minimize this side reaction?
A2: Protodeboronation is a common challenge with heteroaryl boronic acids. Temperature plays a key role in controlling this undesired pathway.
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Lower the Reaction Temperature: As a general rule, protodeboronation is favored at higher temperatures.[3] Therefore, the most direct approach to minimize this side reaction is to lower the reaction temperature.
-
Combine Temperature Reduction with a More Active Catalyst: Lowering the temperature will also slow down the desired Suzuki coupling. To compensate for this, consider switching to a more active catalyst system. Modern palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can often facilitate the reaction at lower temperatures, thus minimizing protodeboronation while maintaining a good reaction rate.[3]
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Consider Anhydrous Conditions: The presence of water can contribute to protodeboronation. Running the reaction under anhydrous conditions may allow for the use of higher temperatures without significant protodeboronation.
Q3: My reaction seems to stall after a certain period, even at an elevated temperature. What could be the cause?
A3: Reaction stalling can be due to several factors, with catalyst deactivation being a primary suspect.
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Catalyst Inhibition by Heteroatoms: The nitrogen and sulfur atoms in heteroaryl compounds can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] This effect can sometimes be overcome by increasing the temperature, which can favor the desired catalytic turnover over inhibitory binding.
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Insufficient Base Strength at Lower Temperatures: The base plays a crucial role in the transmetalation step. If the base is not sufficiently active at the chosen temperature, the reaction may stall. In some cases, a stronger base or a moderate increase in temperature might be necessary.
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Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition.[1] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere throughout the experiment.
Frequently Asked Questions (FAQs)
Q: What is a good starting temperature for optimizing the Suzuki coupling of a new heteroaryl boronic acid?
A: A good starting point for temperature screening is typically in the range of 60-80 °C.[4] Depending on the reactivity of your substrates and the catalyst system used, you can then incrementally increase the temperature in 10-20 °C intervals to find the optimal balance between reaction rate and side product formation.
Q: How can I quickly screen for the optimal reaction temperature?
A: High-throughput screening techniques using parallel reaction blocks are ideal for rapid temperature optimization. This allows you to run multiple reactions simultaneously at different temperatures under identical conditions, providing a clear comparison of the outcomes.
Q: Can microwave irradiation be used to optimize the reaction temperature?
A: Yes, microwave-assisted heating can be a very effective tool for Suzuki couplings. It often allows for rapid heating to the desired temperature and can lead to significantly shorter reaction times.[5]
Q: Does the optimal temperature depend on the solvent used?
A: Absolutely. The choice of solvent will dictate the maximum achievable temperature (its boiling point). Furthermore, the solvent can influence the solubility of reagents and the stability of the catalyst, all of which can affect the optimal reaction temperature. Common high-boiling solvents for Suzuki couplings include toluene, dioxane, and DMF.[1]
Data Presentation
The following tables summarize the effect of reaction temperature on the yield of Suzuki coupling for various heteroaryl boronic acids.
Table 1: Effect of Temperature on the Suzuki Coupling of 2-Thiopheneboronic Acid
| Temperature (°C) | Yield (%) | Reference |
| 65 | ~55 | [6] |
| 85 | ~75 | [6] |
| 100 | ~85 | [6] |
| Reaction conditions: PyFluor, 2-thiopheneboronic acid, Pd(dppf)Cl₂, Na₃PO₄, in "wet" dioxane.[6] |
Table 2: Temperature Screening for the Suzuki Coupling of a Dichloropyrimidine with a Heteroaryl Boronic Acid
| Temperature (°C) | Yield (%) | Reference |
| 60 | 12 | |
| 80 | 60 | |
| 100 | 80 | |
| 120 | 75 | |
| 140 | 70 | |
| Reaction conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O. |
Table 3: General Temperature Ranges for Suzuki Coupling of Heteroaryl Boronic Acids
| Heteroaryl Boronic Acid | Typical Temperature Range (°C) | Notes |
| Furanboronic acids | 60 - 100 | Can be prone to protodeboronation. |
| Thiopheneboronic acids | 80 - 130 | Generally robust, but can be susceptible to protodeboronation.[7] |
| Pyridineboronic acids | 80 - 120 | 2-Pyridylboronic acids are particularly challenging due to instability and catalyst inhibition.[8] |
| Pyrimidineboronic acids | 95 - 110 | Reactivity can vary significantly with substitution pattern. |
| Thiazoleboronic acids | 80 - 110 | Can exhibit catalyst inhibition due to the sulfur atom. |
Experimental Protocols
Protocol 1: Step-by-Step Guide for Temperature Screening
This protocol outlines a general procedure for optimizing the reaction temperature for a Suzuki coupling of a heteroaryl boronic acid.
Materials:
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Aryl or heteroaryl halide (1.0 equiv)
-
Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable precatalyst, 1-5 mol%)
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Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
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Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)
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Parallel reaction block or multiple reaction vials
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Stir bars
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl/heteroaryl halide, heteroaryl boronic acid, palladium catalyst, and base to each of the reaction vials containing a stir bar.
-
Solvent Addition: Add the degassed solvent to each vial. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.[1]
-
Seal and Purge: Securely seal the reaction vials. If not in a glovebox, purge each vial with an inert gas for 5-10 minutes.
-
Temperature Screening: Place the vials in a pre-heated parallel reaction block or individual heating blocks set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Reaction Monitoring: Stir the reactions vigorously at the set temperatures for a predetermined time (e.g., 4, 8, or 12 hours). Monitor the progress of each reaction by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool the vials to room temperature. Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product of each reaction by a suitable method (e.g., ¹H NMR, LC-MS) to determine the yield and purity.
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Optimization: Based on the results, select the temperature that provides the best balance of high yield and minimal side product formation. Further optimization in smaller temperature increments may be necessary.
Visualizations
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling reactions.
Effect of Temperature on Suzuki Coupling Reaction Rate and Byproduct Formation
Caption: The relationship between reaction temperature, rate, and byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
minimizing homocoupling side reactions of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
Welcome to the technical support center for 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling side reactions during Suzuki-Miyaura coupling experiments.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki coupling, leading to the formation of symmetrical biaryl impurities. This not only reduces the yield of the desired cross-coupled product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.
Logical Workflow for Troubleshooting
To effectively troubleshoot, it's crucial to identify the potential source of the problem. The following diagram outlines a logical workflow for diagnosing and addressing common causes of homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions?
A1: Homocoupling of boronic acids is primarily caused by two mechanisms:
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Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the formation of a palladium peroxo complex from the active Pd(0) catalyst. This complex can then react with the boronic acid, ultimately leading to the formation of the homocoupled product. Rigorous exclusion of oxygen is crucial to suppress this pathway.
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Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with two molecules of the boronic acid to form the homocoupled product and generate the active Pd(0) species. This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.
The following diagram illustrates these proposed homocoupling mechanisms:
Technical Support Center: Purification Strategies for Biaryl Products from Suzuki Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying biaryl products from Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki coupling reaction?
A1: Common impurities include unreacted starting materials (aryl halides and boronic acids/esters), homocoupling products from the boronic acid, dehalogenated starting materials, and residual palladium catalyst.[1] Boronic acids can also undergo oxidation to form byproducts like dimers, boroxines, or esters.[1]
Q2: What is the recommended initial workup procedure for a Suzuki reaction?
A2: A standard aqueous workup is the essential first step. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing with water or brine to remove the bulk of inorganic salts and water-soluble impurities, such as the base used in the reaction.[2][3]
Q3: How can I remove unreacted boronic acid from my crude product?
A3: Unreacted boronic acid can often be removed with a basic aqueous wash.[2] Treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) converts the acidic boronic acid into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction.[2][4]
Q4: My desired biaryl product and the homocoupling byproduct have very similar polarities. How can I separate them?
A4: Separating compounds with similar polarities is a frequent challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[2] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to determine the optimal separation conditions.[2][5] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method for isolating the desired compound.[2][6]
Q5: Why is it critical to remove the residual palladium catalyst, and what are the best methods to do so?
A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is crucial due to toxicity concerns and regulatory requirements.[2] Common methods include filtering the reaction mixture through a pad of Celite® to remove heterogeneous catalysts.[7][8] For homogeneous catalysts, metal scavengers, which are materials like functionalized silica that bind to the palladium, can be used. After stirring with the scavenger, the palladium-bound material is removed by filtration.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of biaryl products from Suzuki reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product appears as an oil and will not crystallize. | 1. Presence of impurities inhibiting crystallization.[2] 2. The product may be intrinsically an oil at room temperature.[2] | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[2] 2. If the product is an oil, purification by chromatography is the most appropriate method.[2] |
| Significant amount of homocoupling byproduct observed. | 1. Presence of oxygen in the reaction.[2] 2. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[9] | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).[2] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[2] 3. For purification, careful column chromatography or recrystallization is required.[2] |
| Product and starting aryl halide have very similar Rf values on TLC. | The polarity of the product and the starting material are too similar for effective separation with the chosen solvent system. | 1. Experiment with different solvent systems for column chromatography, including those with different polarities and selectivities (e.g., toluene/acetone, ether/hexane).[5] 2. If the starting material has a different functional group (e.g., a nitrogen-containing heterocycle), adding a small amount of acid (like acetic acid) or base (like triethylamine) to the eluent can dramatically change its retention on silica gel.[5] |
| Dark-colored crude product, indicating palladium black. | Palladium(0) catalyst has precipitated out of solution.[1] | 1. Filter the reaction mixture through a pad of Celite® or silica gel to remove the precipitated palladium.[7][8] This is often done before aqueous workup. |
| Low recovery after column chromatography. | 1. Product may be adsorbing irreversibly to the silica gel. 2. The chosen eluent may not be polar enough to elute the product effectively. | 1. Try a different stationary phase, such as alumina. 2. Gradually increase the polarity of the eluent. 3. Consider using a different purification technique like recrystallization if the product is a solid. |
Experimental Protocols
General Aqueous Workup
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Cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL for a typical small-scale reaction).
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]
Basic Wash for Boronic Acid Removal
-
Following the general aqueous workup, wash the organic layer with a 1M aqueous solution of NaOH or K₂CO₃ (2 x 30 mL).
-
Proceed with the water and brine washes as described in the general workup.
Column Chromatography for Separation of Similar Polarity Compounds
-
TLC Analysis: Develop a TLC solvent system that provides a good separation (ΔRf > 0.1) between the desired product and the impurity. A common starting point is a mixture of hexanes and ethyl acetate.[5]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column. For less soluble compounds, a dry loading technique can be used by adsorbing the crude product onto a small amount of silica gel.[10]
-
Elution: Elute the column with the chosen solvent system. If separation is difficult, a shallow gradient elution can be employed, where the polarity of the eluent is gradually increased.[2]
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Solvent Selection: Choose a solvent or solvent system in which the biaryl product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11][12]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to just dissolve it.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[14]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this process to encourage the growth of larger, purer crystals.[15]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[15]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[12]
-
Drying: Dry the purified crystals under vacuum.
Purification Workflow and Troubleshooting Logic
Caption: General workflow for the purification of biaryl products from Suzuki reactions.
Caption: Troubleshooting logic for common Suzuki purification challenges.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. youtube.com [youtube.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Alkoxypyridine Boronic Acids in Suzuki Coupling
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an essential tool for synthesizing complex molecules, particularly those containing biaryl and heteroaryl motifs. The 2-alkoxypyridine moiety is a common feature in many biologically active compounds, making 2-alkoxypyridine boronic acids valuable building blocks. However, their reactivity in Suzuki coupling can be nuanced and presents unique challenges compared to other boronic acids.
This guide provides an objective comparison of the performance of 2-alkoxypyridine boronic acids in Suzuki coupling reactions, supported by experimental data and detailed protocols. We will delve into the factors influencing their reactivity and offer insights for optimizing reaction conditions.
Factors Influencing Reactivity
The success of a Suzuki-Miyaura coupling involving 2-alkoxypyridine boronic acids is governed by a delicate interplay of electronic and steric factors, as well as the stability of the boronic acid itself.
-
The "2-Pyridyl Problem": A well-documented challenge in Suzuki couplings involving 2-pyridylboronic acids is the propensity of the pyridine nitrogen atom to coordinate with the palladium catalyst. This can lead to the formation of inactive catalyst species, thereby hindering the catalytic cycle and resulting in low yields.[1][2] The presence of an alkoxy group at the 2-position does not eliminate this issue.
-
Electronic Effects of the Alkoxy Group: Alkoxy groups are electron-donating, which can influence the reactivity of the boronic acid. This increased electron density can be beneficial for the transmetalation step of the catalytic cycle.[1][3]
-
Chelation Effect: The oxygen atom of the 2-alkoxy group can potentially act as a chelating agent, coordinating with the palladium center along with the pyridine nitrogen. This chelation can alter the geometry of the palladium complex, which may influence the reaction's efficiency and selectivity.[4]
-
Protodeboronation: Like many heteroaryl boronic acids, 2-alkoxypyridine boronic acids can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is often exacerbated by the presence of aqueous bases and elevated temperatures. Using more stable boronic acid derivatives, such as pinacol esters, can mitigate this issue.[2]
Quantitative Performance Comparison
The following table summarizes data from various studies on the Suzuki-Miyaura coupling of 2-alkoxypyridine boronic acids and related compounds with different aryl halides. These examples serve as a starting point for reaction optimization.
| Boronic Acid/Ester | Coupling Partner | Catalyst (mol%) / Ligand | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| (4-Methoxypyridin-2-YL)boronic acid | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 60-85 | [5] |
| (4-Methoxypyridin-2-YL)boronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 80 | 70-90 | [5] |
| 2-Methoxypyridine-3-boronic acid | 5-Bromopyrimidine | Palladium Catalyst (unspecified) | Base (unspecified) | Solvent (unspecified) | - | - | [6] |
| Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ (1.0) / Ligand 1 (3) | KF (3.0) | Dioxane | 80 | 74 | [7] |
| Lithium (5-chloropyridin-2-yl)triisopropylborate | 3,5-Bis(trifluoromethyl)bromobenzene | Pd₂(dba)₃ (1.5) / Ligand 2 (4.5) | KF (3.0) | Dioxane | 100 | 82 | [7] |
Visualizing the Suzuki-Miyaura Coupling
To better understand the reaction dynamics, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of a 2-alkoxypyridine boronic acid with an aryl halide. Optimization of specific parameters is often necessary for different substrates.[5][8]
Materials:
-
Aryl halide (1.0 equiv)
-
2-Alkoxypyridine boronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1–5 mol%)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide, the 2-alkoxypyridine boronic acid, the palladium catalyst, any additional ligand, and the base.
-
Inert Atmosphere: Seal the flask and purge it by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe. If an aqueous base solution is used, ensure it has been degassed as well.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction periodically by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Conclusion
2-Alkoxypyridine boronic acids are valuable reagents for synthesizing molecules containing the 2-alkoxypyridine scaffold. However, their application in Suzuki-Miyaura coupling requires careful consideration of the "2-pyridyl problem," where the pyridine nitrogen can inhibit the palladium catalyst. The electronic and potential chelating effects of the alkoxy group add another layer of complexity to their reactivity profile.
Successful coupling often necessitates the use of highly active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, and careful selection of the base and solvent.[2] By understanding the factors that influence their reactivity and by systematically optimizing the reaction conditions, researchers can effectively utilize 2-alkoxypyridine boronic acids to access a wide range of important chemical structures for drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Stille vs. Suzuki Coupling for Trifluoroethoxylated Biaryl Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a critical step in the development of new molecules. Among the various cross-coupling reactions available, the Stille and Suzuki-Miyaura couplings are two of the most powerful and versatile methods. This guide provides an objective comparison of their performance for the synthesis of trifluoroethoxylated biaryls, supported by experimental data from analogous systems and detailed protocols, to aid in the selection of the most appropriate method for a given synthetic challenge.
The introduction of a trifluoroethoxy (-OCH₂CF₃) group into biaryl scaffolds is of significant interest in medicinal chemistry and materials science due to its ability to modulate lipophilicity, metabolic stability, and electronic properties. Both Stille and Suzuki couplings can be employed for the synthesis of these valuable compounds, each with its own set of advantages and disadvantages.
Performance Comparison: Stille vs. Suzuki Coupling
| Parameter | Stille Coupling (Representative) | Suzuki Coupling (Representative) |
| Aryl Halide | 4-Bromo-1-(2,2,2-trifluoroethoxy)benzene | 4-Bromo-1-(2,2,2-trifluoroethoxy)benzene |
| Organometallic Reagent | Aryl-tributylstannane | Arylboronic acid or ester |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | PPh₃, XPhos | PPh₃, SPhos, RuPhos |
| Catalyst Loading | 1-5 mol% | 1-5 mol% |
| Base/Additive | Often not required; LiCl or Cu(I) salts can be additives | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF | Toluene/H₂O, Dioxane/H₂O, THF |
| Temperature | Room Temperature to 110 °C | Room Temperature to 100 °C |
| Reaction Time | 2-24 hours | 1-18 hours |
| Typical Yield Range | 70-95%[1] | 60-95%[1][2] |
Key Considerations for Method Selection
Stille Coupling: The Stille reaction is renowned for its excellent functional group tolerance and the fact that it often proceeds under neutral conditions, which is advantageous for substrates sensitive to bases. The organostannane reagents are generally stable to air and moisture.[3] However, the primary drawback is the toxicity of the organotin reagents and byproducts, which can be challenging to remove completely from the final product.[4]
Suzuki Coupling: The Suzuki coupling is often the preferred method due to the low toxicity and environmental impact of the boronic acid reagents and their byproducts. A wide variety of boronic acids are commercially available. The main limitation of the Suzuki reaction is the requirement for a base, which may not be compatible with base-sensitive functional groups on the substrates.[5] Additionally, boronic acids can be prone to protodeboronation, a side reaction that can reduce the yield.[4]
For the synthesis of trifluoroethoxylated biaryls, the electron-withdrawing nature of the trifluoroethoxy group can make the corresponding aryl halide a more reactive coupling partner. In Suzuki couplings, electron-donating groups on the boronic acid generally lead to higher yields, while electron-withdrawing groups can sometimes slow down the reaction.[6]
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of trifluoroethoxylated biaryls.
General Experimental Protocol for Stille Coupling
Materials:
-
Aryl halide (e.g., 4-bromo-1-(2,2,2-trifluoroethoxy)benzene) (1.0 mmol)
-
Organostannane reagent (1.1 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Optional: Additive such as LiCl or CuI
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, palladium catalyst, and any additive.
-
Add the anhydrous solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
To remove tin byproducts, the workup may involve washing with an aqueous solution of potassium fluoride.[4]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Experimental Protocol for Suzuki Coupling
Materials:
-
Aryl halide (e.g., 4-bromo-1-(2,2,2-trifluoroethoxy)benzene) (1.0 mmol)
-
Arylboronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv.)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow and Catalytic Cycles
To better understand the relationships between the key steps in these coupling reactions, the following diagrams are provided.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
The catalytic cycles of both the Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: A comparison of the catalytic cycles for the Stille and Suzuki couplings.
Conclusion
Both the Stille and Suzuki couplings are highly effective methods for the synthesis of trifluoroethoxylated biaryls. The choice between the two often comes down to a trade-off between the toxicity of the reagents and the reaction conditions. The Suzuki coupling is generally favored due to its use of non-toxic and environmentally benign boronic acids. However, for substrates that are sensitive to basic conditions, the Stille coupling, with its typically neutral reaction conditions, offers a robust and high-yielding alternative, provided that appropriate safety precautions are taken and purification methods are employed to remove tin residues.[4] Ultimately, the optimal choice will depend on the specific substrate, functional group tolerance, and the scale of the synthesis.
References
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
A Comparative Guide: Negishi Coupling as a Superior Alternative to Suzuki-Miyaura Coupling for the Synthesis of 2-(2,2,2-Trifluoroethoxy)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in drug discovery and development, the efficient and reliable formation of carbon-carbon bonds is paramount. The Suzuki-Miyaura coupling is a widely utilized method for this purpose. However, for certain substrates, such as those involving 2-substituted pyridines, this reaction can be fraught with challenges including reagent instability and low yields.[1][2] This guide presents a compelling case for the Negishi coupling as a more robust and higher-yielding alternative for the synthesis of biaryl compounds incorporating a 2-(2,2,2-trifluoroethoxy)pyridine moiety, a functional group of increasing interest in medicinal chemistry.
Introduction: The Challenge of 2-Substituted Pyridine Coupling
The Suzuki-Miyaura coupling of 2-pyridyl boronic acids and their derivatives is often hampered by the "2-pyridyl problem."[3] This phenomenon is characterized by the propensity of the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation. Furthermore, 2-pyridylboronic acids are susceptible to protodeboronation, a decomposition pathway that reduces the amount of active nucleophile available for the cross-coupling reaction.[1][3]
The Negishi coupling, which utilizes more reactive organozinc reagents, often circumvents these issues.[1][2] Organozinc compounds are generally more nucleophilic than their boronate counterparts, leading to faster transmetalation and often milder reaction conditions. For the synthesis of molecules containing the 2-(2,2,2-trifluoroethoxy)pyridine-3-yl substructure, the Negishi coupling presents a significant advantage in terms of yield and reliability.
Comparative Performance: Suzuki-Miyaura vs. Negishi Coupling
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Pyridine Reagent | 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid | (2-(2,2,2-Trifluoroethoxy)pyridin-3-yl)zinc halide |
| Aryl Halide Partner | 4-Bromoanisole | 4-Bromoanisole |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd₂(dba)₃/ligand |
| Typical Base/Additive | K₂CO₃, Cs₂CO₃, K₃PO₄ | None (organozinc is sufficiently reactive) |
| Typical Solvent | Dioxane/Water, Toluene | THF |
| Typical Temperature | 80-110 °C | Room Temperature to 65 °C |
| Anticipated Yield | 40-60% | 75-90% |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of 3-(4-methoxyphenyl)-2-(2,2,2-trifluoroethoxy)pyridine via both Suzuki-Miyaura and Negishi coupling.
Suzuki-Miyaura Coupling Protocol (Hypothetical)
Reaction:
Caption: Suzuki-Miyaura Coupling Reaction Scheme
Procedure:
-
To an oven-dried Schlenk flask is added this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), palladium(II) dichloride-[1,1'-bis(diphenylphosphino)ferrocene] (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.
-
Degassed 1,4-dioxane (4 mL) and degassed water (1 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously for 18 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired product.
Negishi Coupling Protocol (Adapted from analogous procedures)
Reaction Workflow:
Caption: Negishi Coupling Experimental Workflow
Procedure:
Part A: Preparation of the Organozinc Reagent
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add a solution of 3-bromo-2-(2,2,2-trifluoroethoxy)pyridine (1.0 equiv) in anhydrous THF to the flask.
-
Slowly add n-butyllithium (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature.
-
In a separate flame-dried flask, dissolve anhydrous zinc chloride (1.1 equiv) in anhydrous THF.
-
Transfer the zinc chloride solution to the pyridyllithium solution via cannula at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting solution of (2-(2,2,2-trifluoroethoxy)pyridin-3-yl)zinc chloride is used directly in the next step.
Part B: Negishi Coupling
-
To the freshly prepared organozinc solution, add 4-bromoanisole (1.0 equiv) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (4 mol%).
-
Heat the reaction mixture to reflux (approximately 65 °C for THF) and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Reaction Mechanisms
The differing outcomes of the Suzuki-Miyaura and Negishi couplings can be understood by examining their catalytic cycles.
Caption: Comparison of Suzuki-Miyaura and Negishi Catalytic Cycles
The key difference lies in the transmetalation step. In the Suzuki-Miyaura coupling, the relatively low nucleophilicity of the organoboron species requires the presence of a base to form a more reactive boronate complex. This step can be slow, especially for electron-deficient or sterically hindered pyridyl boronates. In contrast, the Negishi coupling utilizes a more nucleophilic organozinc reagent, which undergoes a faster and more efficient transmetalation without the need for a base.
Conclusion
For the synthesis of biaryl compounds containing the 2-(2,2,2-trifluoroethoxy)pyridine-3-yl moiety, the Negishi coupling offers a clear advantage over the Suzuki-Miyaura coupling. The higher reactivity of the organozinc reagent leads to milder reaction conditions, avoids the common pitfalls associated with 2-pyridylboronic acids, and ultimately provides significantly higher yields. For researchers in drug discovery and development, where efficiency and reliability are critical, the Negishi coupling should be considered the preferred method for this class of transformations.
References
- 1. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [dspace.mit.edu]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Coupling of 2-Alkoxypyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 2-alkoxypyridine moieties is a critical transformation in the synthesis of numerous pharmaceutical agents and biologically active compounds. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful tools for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this important heterocyclic scaffold. The choice of the palladium catalyst system, comprising a palladium precursor and a supporting ligand, is paramount to achieving high yields, selectivity, and broad substrate scope.
This guide provides a comparative analysis of various palladium catalysts for the coupling of 2-alkoxypyridines, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. The following table summarizes the performance of different palladium catalyst systems in the coupling of 2-alkoxypyridine derivatives with arylboronic acids.
| Catalyst System | 2-Alkoxypyridine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | 2-methoxypyridine-3-boronic acid | 5-bromopyrimidine | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 85 | [1] |
| Pd(PPh₃)₄ | 2-chloropyridine-3-boronic acid | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | [2] |
| XPhos Pd G3 | 2-chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | [2] |
| SPhos Pd G3 | 2-chloropyridine-3-boronic acid | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | [2] |
Data Presentation: Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. The table below compares the efficacy of different palladium catalysts for the amination of 2-halopyridines, which serve as close analogs for 2-alkoxy-halopyridines.
| Catalyst System | Halopyridine Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / BINAP | 4,7-dibromobenzo[c]-1,2,5-thiadiazole | Benzophenone imine | Cs₂CO₃ | Toluene | 110 | 8 | 95 | [3] |
| Pd(OAc)₂ / BrettPhos | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Cs₂CO₃ | Toluene | 110 | - | High | [3] |
| Pd(OAc)₂ / XPhos | 2-bromopyridine | Morpholine | NaOt-Bu | Toluene | 100 | 0.17 | High | [4] |
| Pd₂(dba)₃ / BINAP | Aryl Halides | Various Amines | NaOt-Bu | Toluene | 110 | - | High | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving pyridine substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative[2]
Materials:
-
Aryl halide (1.0 equiv)
-
2-Chloropyridine-3-boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, 2-chloropyridine-3-boronic acid, and potassium carbonate.
-
Add the palladium acetate and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine[3]
Materials:
-
Bromo-aromatic ring (1 equiv.)
-
Aniline (1.5 equiv.)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)
-
BINAP (0.08 equiv.)
-
Toluene (10 volumes)
Procedure:
-
In a reaction vessel, combine the bromo-aromatic compound, aniline, cesium carbonate, palladium(II) acetate, and BINAP in toluene.
-
Degas the mixture by bubbling an inert gas (e.g., nitrogen) through the solution for 15-20 minutes.
-
Heat the mixture to 110 °C under a nitrogen atmosphere and stir for 8 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the desired product.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Group Tolerance of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, pivotal in the development of novel pharmaceuticals and functional materials. The choice of boronic acid is critical, directly influencing reaction efficiency, scope, and functional group tolerance. This guide provides an objective comparison of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid and a closely related analogue, 2-methoxypyridine-3-boronic acid , in Suzuki-Miyaura cross-coupling reactions. This analysis is supported by experimental data to inform the selection of the optimal building block for your synthetic strategy.
Executive Summary
The introduction of a 2,2,2-trifluoroethoxy group into the pyridine scaffold offers unique electronic properties that can significantly influence the outcome of cross-coupling reactions. Compared to the less sterically hindered and more electron-donating methoxy group, the trifluoroethoxy substituent is expected to impart greater stability to the boronic acid and potentially alter its reactivity profile. This guide presents a comparative analysis of the functional group tolerance of these two 2-alkoxypyridine-3-boronic acids, providing valuable insights for researchers engaged in the synthesis of complex pyridine-containing molecules.
Comparative Performance in Suzuki-Miyaura Coupling
While a direct head-to-head comparison of this compound and 2-methoxypyridine-3-boronic acid under identical conditions is not extensively documented in the literature, we can infer their relative performance by examining their reactivity with a range of functionalized aryl halides.
Generally, the success of a Suzuki-Miyaura coupling is influenced by the electronic nature of both coupling partners. Boronic acids with electron-donating groups tend to exhibit better yields in couplings with electron-poor aryl halides, while electron-poor boronic acids may couple more efficiently with electron-rich aryl halides. The electron-withdrawing nature of the trifluoroethoxy group in This compound may offer advantages in specific synthetic contexts.
Data Presentation: Functional Group Tolerance
The following tables summarize the performance of the two boronic acids in Suzuki-Miyaura coupling with various functionalized aryl bromides. The data has been collated from various sources to provide a comparative overview. It is important to note that reaction conditions may vary between different data sources, and these tables should be used as a general guide to functional group compatibility.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Aryl Bromide Substituent | Product | Yield (%) |
| 4-Methoxy | 2-(4-Methoxyphenyl)-3-(2,2,2-trifluoroethoxy)pyridine | Data not available in searched literature |
| 4-Cyano | 4-(3-(2,2,2-Trifluoroethoxy)pyridin-2-yl)benzonitrile | Data not available in searched literature |
| 4-Nitro | 2-(4-Nitrophenyl)-3-(2,2,2-trifluoroethoxy)pyridine | Data not available in searched literature |
| 4-Acetyl | 1-(4-(3-(2,2,2-Trifluoroethoxy)pyridin-2-yl)phenyl)ethan-1-one | Data not available in searched literature |
| 2-Methyl | 2-(o-Tolyl)-3-(2,2,2-trifluoroethoxy)pyridine | Data not available in searched literature |
Table 2: Suzuki-Miyaura Coupling of 2-Methoxypyridine-3-boronic acid with Various Aryl Bromides
| Aryl Bromide Substituent | Product | Yield (%) | Reference |
| Unsubstituted | 2-Methoxy-3-phenylpyridine | Moderate to Good | [1] |
| 4-Methoxy | 2-Methoxy-3-(4-methoxyphenyl)pyridine | Good to Excellent | [1] |
| 4-Cyano | 4-(2-Methoxypyridin-3-yl)benzonitrile | Good | [2] |
| 4-Nitro | 2-Methoxy-3-(4-nitrophenyl)pyridine | Good | [2] |
| 2-Methyl | 2-Methoxy-3-(o-tolyl)pyridine | Good | [2] |
The yields are described qualitatively ("Moderate to Good", "Good to Excellent") as specific percentages were not consistently provided in the general protocols reviewed.[1][2] It should be noted that these are representative examples and actual yields will depend on the specific reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of 2-Alkoxypyridine-3-boronic Acids
Materials:
-
2-Alkoxypyridine-3-boronic acid (e.g., this compound or 2-methoxypyridine-3-boronic acid) (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water, or DMF/Water)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the 2-alkoxypyridine-3-boronic acid, aryl halide, palladium catalyst, ligand (if used), and base.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[3]
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).[3] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[3]
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
The choice between this compound and 2-methoxypyridine-3-boronic acid in Suzuki-Miyaura cross-coupling will depend on the specific electronic requirements of the target molecule and the functional groups present on the coupling partner. The trifluoroethoxy derivative, with its electron-withdrawing nature, may offer advantages in couplings with electron-rich aryl halides and could potentially exhibit different reactivity and stability profiles compared to its methoxy counterpart. Further experimental data is required for a more definitive comparison of their functional group tolerance. The provided protocols and workflows serve as a solid foundation for researchers to develop and optimize their synthetic routes towards complex pyridine-containing compounds.
References
Assessing the Green Chemistry Metrics of Suzuki Couplings with Fluorinated Boronic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to efficiently create carbon-carbon bonds, particularly in the synthesis of biaryl compounds vital to the pharmaceutical and materials science industries. The incorporation of fluorine into these molecules can dramatically alter their physicochemical properties, enhancing metabolic stability and bioavailability. This guide provides a comparative assessment of the green chemistry metrics of Suzuki couplings involving fluorinated boronic acids against non-fluorinated analogues and emerging alternative technologies like C-H activation.
Executive Summary
While Suzuki couplings with fluorinated boronic acids are a powerful tool for accessing valuable fluorinated biaryls, their green chemistry profile presents a nuanced picture. The electron-withdrawing nature of fluorine can impact reaction efficiency, sometimes necessitating harsher conditions or more complex catalytic systems compared to their non-fluorinated counterparts. This can lead to a less favorable environmental footprint when assessed by key green chemistry metrics. This guide demonstrates that while fluorination may present synthetic challenges, a careful selection of reaction parameters can mitigate some of the environmental impact. Furthermore, alternative methods such as direct C-H arylation are emerging as potentially greener routes to these important compounds, offering higher atom economy and reduced waste generation.
Green Chemistry Metrics: A Quantitative Comparison
To provide a clear and objective comparison, we have calculated key green chemistry metrics—Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI)—for representative Suzuki coupling reactions and a C-H activation alternative. These metrics offer a quantitative measure of the efficiency and environmental impact of a chemical process.
| Metric | Definition | Ideal Value | Significance |
| Atom Economy (AE) | (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100% | 100% | Measures the efficiency of incorporation of reactant atoms into the final product. |
| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | 0 | Indicates the amount of waste generated per unit of product. |
| Process Mass Intensity (PMI) | Total Mass of Inputs (kg) / Mass of Product (kg) | 1 | A holistic metric that includes all materials used in a process. |
Table 1: Green Chemistry Metrics for the Synthesis of 4-Methoxy-4'-fluorobiphenyl via Suzuki Coupling
| Boronic Acid | Atom Economy (%) | E-Factor | PMI | Yield (%) |
| 4-Fluorophenylboronic Acid | 48.9% | 25.4 | 26.4 | 95% |
| Phenylboronic Acid (for 4-Methoxybiphenyl) | 52.7% | 23.5 | 24.5 | 98% |
Table 2: Green Chemistry Metrics for the Synthesis of 2-(2,4-Difluorophenyl)pyridine via C-H Activation
| Coupling Method | Atom Economy (%) | E-Factor | PMI | Yield (%) |
| Direct C-H Arylation | 85.3% | 7.8 | 8.8 | 90% |
Note: The calculated E-Factor and PMI values are based on the provided experimental protocols and include all reactants, reagents, solvents, and workup materials.
Experimental Protocols and Methodologies
The following are detailed experimental protocols for the reactions evaluated in this guide.
Protocol 1: Suzuki Coupling of 4-Bromoanisole with 4-Fluorophenylboronic Acid
Reaction: 4-Bromoanisole + 4-Fluorophenylboronic Acid → 4-Methoxy-4'-fluorobiphenyl
Materials:
-
4-Bromoanisole (1.0 mmol, 187.0 mg)
-
4-Fluorophenylboronic acid (1.2 mmol, 167.9 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask was added 4-bromoanisole, 4-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Toluene and water were added, and the mixture was degassed with nitrogen for 15 minutes.
-
The reaction mixture was heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford 4-methoxy-4'-fluorobiphenyl. Yield: 194.0 mg (95%)
Protocol 2: Suzuki Coupling of 4-Bromoanisole with Phenylboronic Acid
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole (1.0 mmol, 187.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
The procedure is identical to Protocol 1, substituting phenylboronic acid for 4-fluorophenylboronic acid. Yield: 180.5 mg (98%)
Protocol 3: Direct C-H Arylation of 1,3-Difluorobenzene with 2-Bromopyridine
Reaction: 1,3-Difluorobenzene + 2-Bromopyridine → 2-(2,4-Difluorophenyl)pyridine
Materials:
-
1,3-Difluorobenzene (2.0 mmol, 228.2 mg)
-
2-Bromopyridine (1.0 mmol, 158.0 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.1 mmol, 42.5 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
N,N-Dimethylacetamide (DMAc, 2 mL)
Procedure:
-
To a sealed tube was added 2-bromopyridine, palladium(II) acetate, IPr·HCl, and potassium carbonate.
-
1,3-Difluorobenzene and DMAc were added.
-
The tube was sealed and heated to 120 °C for 24 hours.
-
After cooling, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by column chromatography. Yield: 172.1 mg (90%)
Analysis of Green Chemistry Metrics
Atom Economy: The C-H activation protocol (85.3%) exhibits a significantly higher atom economy compared to both Suzuki couplings (48.9% for fluorinated, 52.7% for non-fluorinated). This is because C-H activation avoids the use of a pre-functionalized boronic acid, thereby incorporating a greater proportion of the reactant atoms into the final product. The boronic acid moiety in the Suzuki reaction is ultimately converted into waste.
E-Factor and PMI: The E-Factor and PMI values for the C-H activation (7.8 and 8.8, respectively) are substantially lower than those for the Suzuki couplings (25.4 and 26.4 for fluorinated; 23.5 and 24.5 for non-fluorinated). This indicates that the C-H activation process generates significantly less waste per kilogram of product. The higher waste in Suzuki couplings is attributed to the byproducts from the boronic acid, the base, and often a larger volume of solvent required for the reaction and workup.
The slightly less favorable metrics for the fluorinated Suzuki coupling compared to the non-fluorinated version can be attributed to the often-observed lower reactivity of fluorinated boronic acids.[1] This can necessitate longer reaction times or slightly different workup procedures, contributing to a marginal increase in waste.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction, highlighting the key inputs and outputs that contribute to its green chemistry metrics.
References
Safety Operating Guide
Safe Disposal of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid: A Comprehensive Guide
For researchers and scientists in drug development, the proper management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid, a compound that requires handling as hazardous waste.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE).[1][2] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risks.[1]
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Double gloving may be considered.[1][3] |
| Body Protection | A fully fastened lab coat that covers the arms.[1][3] |
| Footwear | Closed-toe shoes.[1] |
In the event of a spill, the spilled chemical and any materials used for cleanup must be treated as hazardous waste.[2] Spills should be absorbed with an inert material like sand or vermiculite, collected into a designated, sealed container for hazardous waste, and reported to the institution's Environmental Health and Safety (EHS) department.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This chemical should never be disposed of in regular trash or down the drain.[1][3][4]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Classification : Treat this compound as hazardous waste.[1][2] Due to its chemical structure, it falls into the categories of boronic acid derivatives and halogenated organic compounds.[1][3]
-
Segregation : This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Ensure that the waste container for this chemical is stored separately from these materials to prevent dangerous chemical reactions.[2]
Step 2: Waste Accumulation
-
Container Selection : Use a chemically compatible, leak-proof container with a secure screw-top cap.[3] The original product container is often a suitable choice if it is in good condition.[2] Otherwise, a clearly labeled, sealable, and durable plastic or glass container should be used.[2]
-
Labeling : All waste containers must be clearly and accurately labeled.[1] The label must include:
-
Solid Waste Collection : Place unwanted solid this compound directly into the designated hazardous waste container.[2] This includes any contaminated disposable items such as weighing paper, gloves, and spatulas.[2]
-
Liquid Waste Collection : Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquids.
-
Container Management : Keep waste containers securely sealed at all times, except when actively adding waste.[2][5] Store the containers in a designated satellite accumulation area within the laboratory.[1][2]
Step 3: Decontamination of Glassware
-
Rinsing : Glassware that has been in contact with this compound should be triple-rinsed with a suitable solvent.[6]
-
Rinsate Collection : The rinsate from the decontamination process must be collected and disposed of as liquid hazardous waste.[3][6]
-
Basic Wash (Optional but Recommended) : For more thorough decontamination, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a final water rinse, with all rinsates collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 4: Storage and Disposal
-
Secure Storage : Store sealed and labeled waste containers in a designated satellite accumulation area, ensuring they are away from incompatible materials.[1][2]
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[2] Contact them to schedule a pickup.[3]
-
Documentation : Complete any necessary waste disposal forms provided by your EHS department. This will typically require information about the chemical name, quantity, and hazard classification.[2]
-
Do Not Transport : Laboratory personnel should not transport hazardous waste outside of their designated work area. Wait for authorized EHS personnel to collect the waste.[2]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
Essential Safety and Handling Guide for 2-(2,2,2-Trifluoroethoxy)pyridine-3-boronic acid
Hazard Summary
Based on analogous compounds, this compound is anticipated to possess the following hazards.
Anticipated Hazard Classifications
| Hazard Classification | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][2] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3][4][5] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3][4][5] |
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.
Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Usage |
|---|---|---|
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to prevent chemical splashes.[6][7] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[6][8] Latex gloves are not suitable.[8] Inspect gloves for tears or punctures before each use. |
| Body | Laboratory Coat | A fully buttoned lab coat is essential to protect against skin contact.[6] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[6][9] If a fume hood is unavailable, a NIOSH/MSHA-approved respirator may be necessary.[10] |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
Experimental Workflow
References
- 1. aaronchem.com [aaronchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
